3-(1-Benzofuran-2-yl)-6-[2-(1-piperidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1-Benzofuran-2-yl)-6-[2-(1-piperidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a benzofuran moiety, a piperidine ring, and a triazolothiadiazole core
Preparation Methods
The synthesis of 3-(1-Benzofuran-2-yl)-6-[2-(1-piperidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenols and aldehydes.
Synthesis of the Triazolothiadiazole Core: This step involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones, followed by cyclization to form the triazolothiadiazole ring.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine and alkyl halides.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-(1-Benzofuran-2-yl)-6-[2-(1-piperidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzofuran moiety, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-[2-(1-piperidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of drugs targeting neurological disorders, due to its ability to interact with specific receptors in the brain.
Materials Science: It can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-[2-(1-piperidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal function.
Comparison with Similar Compounds
Similar compounds to 3-(1-Benzofuran-2-yl)-6-[2-(1-piperidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include:
3-(1-Benzofuran-2-yl)-6-[2-(1-morpholinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound has a morpholine ring instead of a piperidine ring, which may alter its pharmacological properties.
3-(1-Benzofuran-2-yl)-6-[2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: The presence of a pyrrolidine ring in place of the piperidine ring can affect its binding affinity to molecular targets.
3-(1-Benzofuran-2-yl)-6-[2-(1-azepanyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound contains an azepane ring, which may influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H19N5OS |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-(2-piperidin-1-ylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H19N5OS/c1-4-9-22(10-5-1)11-8-16-21-23-17(19-20-18(23)25-16)15-12-13-6-2-3-7-14(13)24-15/h2-3,6-7,12H,1,4-5,8-11H2 |
InChI Key |
QTQSJAWWIHAHGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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